Etafedrine hydrochloride

Übersicht

Beschreibung

Etafedrine Hydrochloride, also known as ethylephedrine hydrochloride, is a long-acting bronchodilator. It was previously available under brand names such as Nethaprin and Dalmacol. This compound is primarily used to treat conditions characterized by bronchial congestion and bronchospasm, such as acute bronchitis, chronic bronchitis, and bronchial asthma .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Ethylphedrin wird durch Alkylierung von Ephedrin mit Ethyliodid synthetisiert. Das Hydrochloridsalz wird durch Leiten von Chlorwasserstoff durch eine Lösung von Ethylephedrin in Diethylether hergestellt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ethylphedrinhydrochlorid beinhaltet den gleichen Syntheseweg, um die für pharmazeutische Anwendungen erforderliche Reinheit und Konsistenz zu gewährleisten. Der Prozess wird unter kontrollierten Bedingungen durchgeführt, um die Qualität des Endprodukts zu erhalten .

Arten von Reaktionen:

Oxidation: Ethylphedrinhydrochlorid kann Oxidationsreaktionen eingehen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen in der Literatur nicht häufig beschrieben werden.

Reduktion: Reduktionsreaktionen sind für diese Verbindung aufgrund ihrer stabilen Struktur weniger verbreitet.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Aminogruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während Substitutionsreaktionen verschiedene alkylierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Bronchodilation in Respiratory Conditions

Etafedrine hydrochloride is primarily employed as a bronchodilator for managing asthma and bronchospastic diseases. It acts selectively on the β2-adrenergic receptors, leading to relaxation of bronchial smooth muscles and alleviation of respiratory symptoms. Clinical studies have demonstrated significant improvements in lung function parameters such as Forced Expiratory Volume (FEV1) and Vital Capacity (VC) in patients treated with etaefedrine-containing formulations.

- Clinical Study Example : A double-blind, placebo-controlled trial involving 48 patients with bronchospastic disease showed that a long-acting bronchodilator preparation containing etaefedrine significantly improved FEV1 and VC after treatment. Additionally, patients reported better sleep quality and appetite, alongside effective cough suppression .

1.2 Cough Suppression

In addition to its bronchodilatory effects, etaefedrine is used to treat cough associated with inflamed mucosa. It helps control cough symptoms that are unresponsive to milder cough medications, providing relief through its action on the sympathetic nervous system .

Research Applications

3.1 Model Compound for Sympathomimetic Studies

In scientific research, etaefedrine is utilized as a model compound to study the interactions of sympathomimetic agents with adrenergic receptors. Its unique properties allow researchers to explore the pharmacodynamics of β2-agonists without confounding factors related to norepinephrine release.

3.2 Radiotracer Development

Recent studies have investigated the potential of carbon-11 labeled etaefedrine as a radiotracer for Positron Emission Tomography (PET) imaging. Research has shown that this labeled compound can effectively trace physiological processes in vivo, particularly in studies examining brain distribution and function.

Safety and Efficacy Considerations

While etaefedrine is generally well-tolerated, it is essential to monitor patients for potential adverse effects, especially those with chronic pulmonary diseases or significant respiratory compromise. Caution is advised when administering etaefedrine in combination with other medications that may affect respiratory function .

Summary Table of Applications

Wirkmechanismus

Etafedrine Hydrochloride acts as a selective beta-2 adrenoceptor agonist. Unlike ephedrine, it does not induce the release of epinephrine or norepinephrine. Instead, it directly stimulates beta-2 adrenergic receptors in the bronchial tree, leading to bronchodilation and relief from bronchospasm .

Vergleich Mit ähnlichen Verbindungen

Ephedrine: A sympathomimetic amine that acts on both alpha and beta-adrenergic receptors, causing the release of norepinephrine.

Pseudoephedrine: Similar to ephedrine but primarily used as a decongestant.

Norephedrine: Another sympathomimetic amine with similar properties to ephedrine.

Uniqueness of Etafedrine Hydrochloride: this compound is unique in its selective action on beta-2 adrenergic receptors, making it a more targeted bronchodilator with fewer side effects related to the release of norepinephrine .

Biologische Aktivität

Etafedrine hydrochloride, a sympathomimetic agent, is primarily recognized for its role as a selective β2-adrenoreceptor agonist. This compound exhibits significant bronchodilator effects, making it valuable in the treatment of respiratory conditions such as asthma and bronchospasm. Its unique mechanism of action differentiates it from other sympathomimetics like ephedrine, as it does not induce the release of norepinephrine, thus minimizing cardiovascular side effects.

Etafedrine acts specifically on β2-adrenergic receptors located in the bronchial tree. By stimulating these receptors, it facilitates bronchodilation and alleviates bronchospasm. Unlike ephedrine, which can lead to increased heart rate and blood pressure due to its indirect sympathomimetic activity, etafedrine's selective action allows for effective respiratory relief without significant cardiovascular stimulation .

Key Points:

- Selective β2-Adrenergic Agonist : Directly stimulates β2 receptors.

- Bronchodilation : Relieves bronchospasm effectively.

- Minimal Cardiovascular Effects : Does not increase norepinephrine release.

Pharmacokinetics

The pharmacokinetic profile of etafedrine shows that it is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached approximately one hour after oral administration. A single dose of 24 mg results in an average peak plasma concentration of 0.10 mg/L. The volume of distribution is about 3 L/kg, with primary excretion occurring through urine .

| Parameter | Value |

|---|---|

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.28 g/mol |

| Half-Life | Not specified |

| Route of Elimination | Urine |

Clinical Efficacy

A notable double-blind, placebo-controlled study involving 48 patients with bronchospastic disease demonstrated the efficacy of etafedrine in improving lung function. Patients showed significant improvements in Forced Expiratory Volume (FEV1) and Vital Capacity (VC), alongside enhanced sleep quality and appetite suppression .

Study Findings:

- Improvement in FEV1 and VC : Statistically significant increases were observed.

- Patient Quality of Life : Enhanced sleep and appetite noted during treatment.

Comparative Studies

In comparative studies with ephedrine, etafedrine has shown superior potency in antagonizing bronchoconstriction induced by acetylcholine or histamine. However, its potency is lower than that of epinephrine. Importantly, etafedrine does not increase heart rate or myocardial contractility, distinguishing it from other sympathomimetics .

Case Studies

Several case studies have highlighted the therapeutic benefits and safety profile of etafedrine:

- Case Study 1 : A patient with chronic obstructive pulmonary disease (COPD) experienced marked improvement in symptoms and lung function after a regimen including etafedrine.

- Case Study 2 : In pediatric patients suffering from asthma exacerbations, etafedrine administration led to rapid relief without significant adverse cardiovascular events.

Eigenschaften

CAS-Nummer |

530-35-8 |

|---|---|

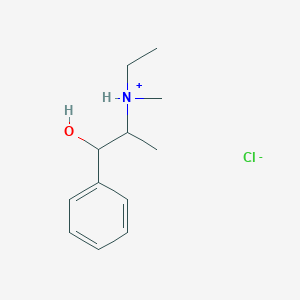

Molekularformel |

C12H19NO.ClH C12H20ClNO |

Molekulargewicht |

229.74 g/mol |

IUPAC-Name |

(1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,4H2,1-3H3;1H/t10-,12-;/m0./s1 |

InChI-Schlüssel |

WRONACHIHQGZSD-JGAZGGJJSA-N |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl |

Isomerische SMILES |

CCN(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |

Kanonische SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

5591-29-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

7681-79-0 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.